molecular formula C8H6N2O2 B1266437 4-Methyl-2-nitrobenzonitrile CAS No. 26830-95-5

4-Methyl-2-nitrobenzonitrile

Cat. No.: B1266437
CAS No.: 26830-95-5
M. Wt: 162.15 g/mol
InChI Key: QGBSLPHQCUIZKK-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a white crystalline solid known for its applications in various chemical syntheses. The compound is characterized by the presence of a methyl group, a nitro group, and a nitrile group attached to a benzene ring. Its systematic name is 2-nitro-p-tolunitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrobenzonitrile can be synthesized through the nitration of 4-methylbenzonitrile. The nitration process involves the reaction of 4-methylbenzonitrile with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2-position of the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: 4-Methyl-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4-Methyl-2-nitrobenzoic acid.

Scientific Research Applications

4-Methyl-2-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitrobenzonitrile largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then interact with various biological targets. The nitrile group can also participate in reactions with nucleophiles, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

  • 2-Methyl-4-nitrobenzonitrile
  • 4-Methyl-3-nitrobenzonitrile
  • 4-Nitrobenzonitrile
  • 2-Nitrobenzonitrile

Comparison: 4-Methyl-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. For example, the presence of the methyl group at the 4-position and the nitro group at the 2-position makes it distinct from 2-Methyl-4-nitrobenzonitrile, where the positions of the nitro and methyl groups are reversed. This positional difference can significantly affect the compound’s chemical behavior and its suitability for various applications .

Properties

IUPAC Name

4-methyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSLPHQCUIZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181322
Record name 2-Nitro-4-toluonitrile
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26830-95-5
Record name 4-Methyl-2-nitrobenzonitrile
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Record name 2-Nitro-4-toluonitrile
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Record name 26830-95-5
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Record name 2-Nitro-4-toluonitrile
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Record name 2-nitro-4-toluonitrile
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Synthesis routes and methods I

Procedure details

11.75 g (77.2 mmol) of 4-methyl-2-nitroaniline underwent a Sandmeyer reaction in a conventional process by diazotization and substitution with NaCN and CuSO4 to give 9.6 g of crude 4-methyl-2-nitrobenzonitrile. 1H-NMR (DMSO-d6, δ in ppm): 8.25 (1H), 8.05 (1H), 7.80 (1H), 2.50 (3H)
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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